molecular formula C6H7ClO3S B067568 2,5-dimethylfuran-3-sulfonyl Chloride CAS No. 166964-26-7

2,5-dimethylfuran-3-sulfonyl Chloride

Cat. No.: B067568
CAS No.: 166964-26-7
M. Wt: 194.64 g/mol
InChI Key: PIXAQZAVANAGLE-UHFFFAOYSA-N
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Description

2,5-dimethylfuran-3-sulfonyl Chloride is a high-value sulfonyl chloride reagent specifically engineered for advanced organic synthesis and medicinal chemistry research. Its primary application lies in its role as a versatile sulfonylating agent, facilitating the introduction of the 2,5-dimethylfuran-3-sulfonyl moiety into target molecules. This is a critical step in the synthesis of sulfonamides, sulfonate esters, and other sulfonyl-derived compounds, which are prominent scaffolds in drug discovery. The unique 2,5-dimethylfuran ring system imparts distinct steric and electronic properties to the resulting derivatives, potentially influencing their bioavailability, metabolic stability, and target binding affinity. Researchers utilize this compound to create focused libraries of small molecules for high-throughput screening against a variety of biological targets, such as enzymes and receptors. The mechanism of action for the reagent itself involves nucleophilic acyl substitution, where the chloride atom is an excellent leaving group, allowing amines, alcohols, and other nucleophiles to readily attack the electrophilic sulfur center. This reactivity profile makes it an indispensable tool for probing structure-activity relationships (SAR) and for the development of novel therapeutic agents, including protease inhibitors, kinase inhibitors, and other biologically active compounds. Its high reactivity and specificity make it a preferred choice for constructing complex molecular architectures in a efficient manner.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethylfuran-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXAQZAVANAGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383523
Record name 2,5-dimethylfuran-3-sulfonyl Chloride
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Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166964-26-7
Record name 2,5-dimethylfuran-3-sulfonyl Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylfuran-3-sulfonyl chloride
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Synthetic Methodologies for 2,5 Dimethylfuran 3 Sulfonyl Chloride

Classical and Established Synthetic Pathways

The traditional and well-established methods for the synthesis of 2,5-dimethylfuran-3-sulfonyl chloride form the bedrock of its preparation. These routes are characterized by their reliance on fundamental organic reactions, including electrophilic aromatic substitution and the conversion of sulfonic acids to their corresponding chlorides.

Chlorosulfonation of Furan (B31954) Derivatives: Mechanism and Reaction Conditions

The direct chlorosulfonation of 2,5-dimethylfuran (B142691) stands as a primary method for the introduction of the sulfonyl chloride functionality onto the furan ring. This reaction is a classic example of electrophilic aromatic substitution, where chlorosulfonic acid serves as the electrophile.

Mechanism: The reaction is initiated by the generation of the highly electrophilic species, sulfur trioxide (SO₃), from chlorosulfonic acid. The electron-rich 2,5-dimethylfuran ring then acts as a nucleophile, attacking the sulfur trioxide. The methyl groups at the 2 and 5 positions are activating and direct the incoming electrophile to the 3-position due to steric hindrance and electronic effects. This attack results in the formation of a sigma complex, a resonance-stabilized carbocation intermediate. The subsequent loss of a proton from the 3-position restores the aromaticity of the furan ring, yielding 2,5-dimethylfuran-3-sulfonic acid. In the presence of excess chlorosulfonic acid, the sulfonic acid is then converted to the final product, this compound.

Reaction Conditions: The chlorosulfonation of furan derivatives is typically carried out in the absence of a solvent, using an excess of chlorosulfonic acid. The reaction is often performed at low temperatures, generally between 0 and 10 °C, to control the exothermic nature of the reaction and to minimize side reactions such as polymerization and degradation of the furan ring, which is sensitive to strong acids. The reaction progress is monitored, and upon completion, the reaction mixture is carefully quenched by pouring it onto ice, which precipitates the sulfonyl chloride. The product is then isolated by filtration and can be purified by recrystallization. A patent describing a similar reaction on a furan derivative, ethyl 3-furoate, highlights the use of a solvent like methylene chloride and conducting the reaction at a very low temperature of -100°C.

ParameterTypical Condition
Reagent Chlorosulfonic acid
Solvent Methylene chloride or neat
Temperature -100°C to 10°C
Work-up Quenching on ice

Synthesis from Corresponding Sulfonic Acids via Thionyl Chloride or Related Chlorinating Agents

An alternative and often complementary approach to direct chlorosulfonation is the synthesis of this compound from its corresponding sulfonic acid. This two-step process involves the initial sulfonation of 2,5-dimethylfuran to yield 2,5-dimethylfuran-3-sulfonic acid, followed by the conversion of the sulfonic acid to the sulfonyl chloride.

Mechanism: The conversion of the sulfonic acid to the sulfonyl chloride is a nucleophilic acyl substitution reaction at the sulfur atom. Chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂) are commonly employed. With thionyl chloride, the reaction is thought to proceed through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion, leading to the displacement of sulfur dioxide and the formation of the sulfonyl chloride. The presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) can accelerate the reaction.

Reaction Conditions: The reaction is typically carried out by treating the sulfonic acid with an excess of the chlorinating agent, which can also serve as the solvent. Alternatively, an inert solvent such as dichloromethane or chloroform can be used. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the sulfonic acid and the chlorinating agent used. Upon completion of the reaction, the excess chlorinating agent and solvent are removed under reduced pressure to afford the crude sulfonyl chloride, which can be purified by distillation or recrystallization. A patent for a similar furan derivative details the use of phosphorous pentachloride as the chlorinating agent in the presence of pyridine as an acid scavenger.

ParameterTypical Condition
Starting Material 2,5-Dimethylfuran-3-sulfonic acid
Chlorinating Agent Thionyl chloride, Phosphorus pentachloride
Solvent Neat or inert solvent (e.g., CH₂Cl₂)
Temperature Room temperature to reflux

Oxidative Chlorosulfonation of Thiol Precursors and Derivatives

The synthesis of sulfonyl chlorides through the oxidative chlorination of thiols and their derivatives is a versatile and widely used method. This approach allows for the formation of the sulfonyl chloride group from a sulfur-containing precursor at a lower oxidation state.

A convenient and environmentally friendly adaptation of the oxidative chlorosulfonation method involves the use of S-alkylisothiourea salts as thiol precursors. These salts are readily prepared from the corresponding alkyl halide (in this case, 3-halo-2,5-dimethylfuran) and thiourea.

Mechanism: The S-alkylisothiourea salt is subjected to oxidative chlorination using a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of an acid. The reaction proceeds through the initial formation of a sulfenyl chloride intermediate, which is then further oxidized to a sulfinyl chloride and finally to the sulfonyl chloride. The succinimide byproduct can be conveniently removed by aqueous workup.

Reaction Conditions: This method is praised for its mild reaction conditions. The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) at temperatures ranging from 0 °C to room temperature. The use of NCS as the chlorinating and oxidizing agent offers a safer and more manageable alternative to gaseous chlorine. The reaction generally provides good to excellent yields of the desired sulfonyl chloride.

ParameterTypical Condition
Precursor S-(2,5-dimethylfuran-3-yl)isothiourea salt
Reagent N-Chlorosuccinimide (NCS)
Solvent Acetonitrile
Temperature 0°C to room temperature

A variety of oxidizing agents can be employed for the direct conversion of thiols, such as 2,5-dimethylfuran-3-thiol, to the corresponding sulfonyl chloride. These methods often offer advantages in terms of safety, efficiency, and environmental impact.

Mechanism: The general mechanism involves the oxidation of the thiol to a disulfide, followed by further oxidation to a thiosulfonate, and finally to the sulfonyl chloride in the presence of a chloride source. For instance, with sodium chlorite (NaClO₂), the thiol is oxidized in a stepwise manner to the sulfonyl chloride. Similarly, Oxone, a potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄), in the presence of a chloride source like potassium chloride (KX where X=Cl), provides a potent oxidizing system for this transformation.

Reaction Conditions: These reactions are often carried out in aqueous or mixed aqueous-organic solvent systems. For example, the NaClO₂-mediated oxidation can be performed in a biphasic system of ethyl acetate and water. The use of Oxone with a chloride salt is typically conducted in an acetonitrile-water mixture. These methods are generally characterized by their mild conditions, often proceeding at room temperature, and providing high yields of the sulfonyl chloride product.

Oxidizing SystemTypical SolventTemperature
NaClO₂ Ethyl acetate/WaterRoom temperature
Oxone-KCl Acetonitrile/WaterRoom temperature

Synthesis from Sulfonyl Hydrazides with N-Chlorosuccinimide (NCS)

A more recent and efficient method for the preparation of sulfonyl chlorides involves the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS). This method is notable for its mild conditions and high yields.

Mechanism: The reaction is believed to proceed via an initial reaction of the sulfonyl hydrazide with NCS to form an N-chloro-N'-sulfonyl diazene intermediate. This intermediate is unstable and readily loses nitrogen gas to generate a sulfinate anion. The sulfinate then reacts with another equivalent of NCS through an electrophilic substitution on the sulfur atom to furnish the final sulfonyl chloride product.

Reaction Conditions: This transformation is typically carried out in an organic solvent such as acetonitrile at room temperature. The reaction is generally clean and rapid, often reaching completion within a few hours. The simple workup procedure usually involves removal of the solvent and purification by column chromatography to afford the pure sulfonyl chloride in good to excellent yields. This method has been shown to be applicable to a wide range of aryl and alkyl sulfonyl hydrazides, suggesting its potential utility for the synthesis of this compound from the corresponding sulfonyl hydrazide.

ParameterTypical Condition
Starting Material 2,5-Dimethylfuran-3-sulfonyl hydrazide
Reagent N-Chlorosuccinimide (NCS)
Solvent Acetonitrile
Temperature Room temperature

Advanced and Green Chemistry Approaches in the Synthesis of Furan Sulfonyl Chlorides

The synthesis of sulfonyl chlorides, critical intermediates in organic and medicinal chemistry, has traditionally relied on methods that are often harsh and environmentally taxing. The drive towards sustainability has spurred the development of advanced and greener alternatives, particularly for sensitive heterocyclic systems like furans.

Eco-Friendly Synthetic Strategies and Sustainable Methodologies

Modern synthetic strategies prioritize the reduction of hazardous waste and the use of environmentally benign reagents and solvents. A significant advancement is the move away from traditional, aggressive chlorinating agents.

One such eco-friendly method utilizes odorless S-alkylisothiourea salts as precursors, which are readily prepared from alkyl halides and thiourea. organic-chemistry.org These salts undergo chlorosulfonation using N-chlorosuccinimide (NCS) under mild conditions to produce structurally diverse sulfonyl chlorides in good to excellent yields. organic-chemistry.orgresearchgate.net A key advantage of this method is its sustainability; in large-scale applications, the water-soluble byproduct, succinimide, can be recovered from the aqueous phase and recycled back into the NCS reagent using sodium hypochlorite. organic-chemistry.orgresearchgate.net

Another green approach involves using water as a reaction solvent, eliminating the need for expensive and toxic organic solvents. mdpi.com In this method, the reaction of a suitable precursor with a sulfonating agent is carried out in water, with sodium carbonate acting as an inexpensive and safe base to scavenge the HCl produced. mdpi.com This process simplifies product isolation, often requiring only filtration, and aligns with the principles of green chemistry by minimizing waste. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Reagents for Sulfonyl Chlorides

Feature Traditional Method (e.g., Chlorosulfonic Acid) Green Method (e.g., NCS/Thiourea derivative)
Reagents Highly corrosive, hazardous Odorless solids, less hazardous organic-chemistry.org
Byproducts Acidic, often toxic waste Recyclable (Succinimide) organic-chemistry.orgresearchgate.net
Conditions Often harsh, exothermic Mild reaction conditions organic-chemistry.org

| Solvents | Often chlorinated organic solvents | Aqueous media mdpi.com |

Application of Flow Chemistry in the Synthesis of Furan-Based Sulfonyl Chlorides

Flow chemistry, or continuous manufacturing, offers significant advantages for the synthesis of sulfonyl chlorides, particularly concerning safety and efficiency. rsc.org Traditional batch syntheses are often highly exothermic and involve difficult-to-handle reagents, posing scale-up challenges. rsc.org Continuous flow reactors, with their small volumes and high surface-area-to-volume ratios, allow for superior control over reaction temperature, preventing thermal runaways. rsc.org

An automated continuous system for producing aryl sulfonyl chlorides has been developed using multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.com This setup allows for the safe, scalable production of multi-hundred-gram quantities. mdpi.com The use of reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been successfully implemented in flow systems. rsc.org This approach not only improves safety but also achieves very high space-time yields, with residence times as short as 41 seconds. rsc.org

Key Advantages of Flow Chemistry for Sulfonyl Chloride Synthesis:

Enhanced Safety: Excellent management of exothermic reactions, minimizing risk of thermal runaway. rsc.org

Precise Control: Exquisite control over reaction parameters such as temperature, pressure, and residence time. rsc.org

Scalability: Straightforward scaling of production by extending operation time or using parallel reactors. mdpi.com

High Efficiency: Achieves high space-time yields, leading to greater productivity. rsc.org

Reproducibility: Automated systems ensure high consistency and reliability between batches. mdpi.com

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with greater efficiency and selectivity under milder conditions. While direct catalytic methods for the sulfonation of the furan ring are still emerging, related transformations benefit greatly from catalytic approaches. A notable development is the use of Pyry-BF4, a pyrylium salt, to activate poorly nucleophilic primary sulfonamides for their conversion into highly electrophilic sulfonyl chlorides. nih.gov This method is exceptionally mild and chemoselective, tolerating a wide variety of sensitive functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov

In the broader context of furan chemistry, the synthesis of the furan core itself is often achieved through metal-catalyzed reactions. researchgate.net Catalysts based on palladium, copper, and gold are employed for the construction of substituted furans. researchgate.net Furthermore, the use of non-noble metal catalysts, such as those based on iron, cobalt, nickel, or copper, is being explored as a more cost-effective and sustainable alternative for the valorization of furan derivatives. frontiersin.org

Solvent Effects and Reaction Medium Optimization for Sustainable Synthesis

Studies on the solvolysis of various sulfonyl chlorides in different hydroxylic solvents, including fluoroalcohols, provide deep mechanistic insight. nih.govmdpi.com The application of the extended Grunwald-Winstein equation to these reactions indicates that the solvolysis proceeds through a concerted S(N)2 mechanism. nih.govmdpi.com The sensitivity of the reaction to the solvent's nucleophilicity and ionizing power can be quantified, allowing for the rational selection of a solvent to optimize the reaction. mdpi.org

In addition to the reaction itself, the choice of solvent is crucial during product isolation. For instance, in continuous flow processes, the inclusion of an organic co-solvent like diglyme during the precipitation/quenching step can improve the physical properties of the final product, resulting in a powder with higher flowability and reducing the amount of water required for isolation by up to 80%. mdpi.com

Table 2: Impact of Solvent Choice on Sulfonyl Chloride Synthesis and Isolation

Solvent Type Application Benefits
Water Reaction Medium Eco-friendly, safe, inexpensive, simplifies product isolation. mdpi.com
Hydroxylic Solvents (Alcohols) Reaction Medium Influences reaction mechanism and rate (S(N)2 pathway). mdpi.com
Ionic Liquids Catalyst/Solvent Potential for catalyst recycling and negligible contamination. frontiersin.org

| Organic Co-solvents (e.g., Diglyme) | Isolation/Precipitation | Improves product quality (flowability), reduces quench volume. mdpi.com |

Purification and Isolation Techniques for this compound

The isolation and purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. Standard procedures involve quenching the reaction, followed by extraction and chromatographic purification.

A typical workup procedure involves pouring the reaction mixture into water, followed by extraction with an organic solvent such as diethyl ether or methylene chloride. rsc.org The combined organic layers are then washed sequentially with water, an aqueous basic solution like saturated sodium bicarbonate (to remove acidic impurities), and brine. rsc.org The organic solution is subsequently dried over an anhydrous salt like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) before the solvent is removed under reduced pressure. rsc.org

Chromatographic Purification Strategies

Following initial isolation, flash column chromatography is a widely used and effective technique for purifying sulfonyl chlorides. rsc.org This method separates the target compound from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase, typically silica gel. rsc.org

The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of non-polar and polar solvents is commonly used, with the polarity being gradually increased to elute the compounds from the column.

Table 3: Examples of Chromatographic Conditions for Sulfonyl Chloride Purification

Stationary Phase Eluent System (Mobile Phase) Compound Type
Silica Gel 0 → 2% Ethyl acetate in Hexanes Aromatic Sulfonyl Chloride rsc.org
Silica Gel 0 → 5% Ethyl acetate in Hexanes Aromatic Sulfonyl Chloride rsc.org
Silica Gel 5 → 10% Ethyl acetate in Hexanes Aromatic Sulfonyl Chloride rsc.org
Silica Gel CH2Cl2 Heterocyclic Sulfonyl Chloride rsc.org

The fractions collected from the column are analyzed, often by thin-layer chromatography (TLC), and those containing the pure product are combined and concentrated to yield the purified this compound. google.com

Crystallization and Recrystallization Methods

Crystallization is a fundamental technique for the purification of solid organic compounds like sulfonyl chlorides. The process relies on the principle that the solubility of a compound in a solvent changes with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature. mt.com Impurities, ideally, should either be insoluble in the hot solvent or remain soluble as the solution cools.

The general procedure involves dissolving the crude sulfonyl chloride in a minimum amount of a suitable hot solvent to create a saturated solution. This solution is then allowed to cool slowly and undisturbed, which promotes the formation of pure crystals as the solubility of the compound decreases. The impurities are left behind in the remaining solution, known as the mother liquor. The purified crystals are then collected by filtration. mt.com

For sulfonyl chlorides, a range of non-polar and moderately polar solvents and solvent systems have been proven effective. The selection of an appropriate solvent is crucial and is often determined empirically. Based on procedures for similar compounds, suitable solvents for this compound could include alkanes, aromatic hydrocarbons, and chlorinated solvents, or mixtures thereof. rsc.org For example, various sulfonyl chlorides have been successfully recrystallized from solvents such as hexanes, chloroform, and mixtures like hexanes/ethyl acetate or dichloromethane/hexanes. rsc.org

Table 1: Potential Recrystallization Solvents and Conditions for Sulfonyl Chlorides
Solvent/Solvent SystemTypical ConditionsApplicability Notes
HexanesDissolve at boiling point, cool to -20°C over several days. rsc.orgEffective for non-polar sulfonyl chlorides. Slow cooling can improve crystal size and purity.
ChloroformDissolve in hot solvent, followed by cooling. rsc.orgSuitable for compounds with slightly higher polarity.
Hexanes/Ethyl AcetateA solvent pair used to achieve ideal solubility. rsc.orgEthyl acetate increases the solvent polarity to dissolve the compound, while hexane acts as an anti-solvent upon cooling to induce crystallization.
Dichloromethane/HexanesSimilar to the hexanes/ethyl acetate system, used for fine-tuning solubility. rsc.orgOften used when single-solvent systems are not effective.
Hexanes/TetrahydrofuranA ~4:1 mixture, followed by cooling to 4°C. rsc.orgProvides a moderately polar environment for recrystallization.

Advanced Separation Techniques for High Purity Products

When crystallization does not yield a product of sufficient purity, or if the impurities have similar solubility profiles to the target compound, more advanced separation techniques are employed. For sulfonyl chlorides, flash column chromatography is a widely used and effective method.

Flash Column Chromatography is a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent). The crude mixture is loaded onto the top of a column packed with silica gel, and the eluent is passed through the column under pressure. Compounds with weaker interactions with the silica gel and higher solubility in the eluent travel down the column more quickly, allowing for the separation of components. For sulfonyl chlorides, typical eluents are mixtures of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or dichloromethane. rsc.org The polarity of the eluent is optimized to achieve the best separation.

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form, can be used for achieving very high purity, although it is more common as an analytical tool to assess purity. Reversed-phase HPLC (RP-HPLC) is often used for the analysis of sulfonyl chlorides, employing columns like a C18 with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid. sielc.comresearchgate.netgoogle.com

For liquid organosulfonyl chlorides, an industrial-scale purification process involves scrubbing and stripping . This two-step operation first uses an aqueous hydrochloric acid solution to scrub and remove acidic impurities like organosulfonic acids. Following this, the scrubbed product undergoes vacuum stripping, where volatile impurities are vaporized under reduced pressure and swept away by an inert gas like nitrogen. google.com This method is particularly effective for removing volatile by-products and residual water. google.com

Table 2: Advanced Separation Techniques for Sulfonyl Chlorides
TechniquePrinciple of SeparationTypical Conditions/ReagentsPrimary Application
Flash ChromatographyDifferential adsorption on a solid stationary phase (e.g., silica gel). rsc.orgMobile phase: Hexanes/Ethyl Acetate gradients (e.g., 0-10%), Dichloromethane. rsc.orgPrimary purification of solid products to remove by-products and starting materials.
HPLC (Analytical)Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18). sielc.comresearchgate.netMobile phase: Acetonitrile/Water with acid modifier. sielc.comgoogle.comAssessing the purity of the final product with high accuracy.
Acid Scrubbing & Vacuum StrippingLiquid-liquid extraction to remove acids, followed by vacuum distillation of volatile impurities. google.comScrubbing with ~18-36% HCl; Stripping at 40-60°C under vacuum with N₂ sweep. google.comPurification of crude liquid organosulfonyl chlorides, particularly on a larger scale.

Reactivity and Reaction Mechanisms of 2,5 Dimethylfuran 3 Sulfonyl Chloride

Electrophilic Reactions and Functional Group Transformations

Beyond simple nucleophilic substitution at the sulfur atom, the sulfonyl chloride group can be involved in more complex transformations, most notably in the realm of transition-metal-catalyzed cross-coupling.

Cross-Coupling Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group has emerged as a competent electrophilic partner in various cross-coupling reactions, serving as a stable and accessible alternative to organohalides.

A significant advancement in cross-coupling chemistry is the use of (hetero)aryl sulfonyl chlorides as arylating agents in palladium-catalyzed desulfitative reactions. chemrevlett.comchemrevlett.com This process involves the cleavage of the C-S bond and extrusion of sulfur dioxide (SO₂), effectively using the sulfonyl chloride as a surrogate for an aryl halide. chemrevlett.comacs.org

The generally accepted mechanism for this transformation begins with the oxidative addition of the Pd(0) catalyst into the sulfur-chlorine bond of the sulfonyl chloride. chemrevlett.com This is followed by the extrusion of SO₂ gas to form a (hetero)aryl-palladium(II) species. This key intermediate can then engage in a variety of catalytic cycles. In Suzuki-Miyaura type couplings, it undergoes transmetalation with a boronic acid, followed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govamazonaws.com Alternatively, in direct C-H arylation reactions, the (hetero)aryl-palladium(II) species coordinates to the C-H bond of the coupling partner (e.g., another heterocycle), and subsequent base-assisted C-H activation and reductive elimination afford the final product. chemrevlett.com For furan (B31954) derivatives, this pathway proceeds through an electrophilic palladation mechanism. chemrevlett.com

In the context of 2,5-dimethylfuran-3-sulfonyl chloride, it can serve as the electrophilic partner to introduce the 2,5-dimethylfuryl moiety onto various aromatic and heteroaromatic systems. The reaction is tolerant of a wide range of functional groups and represents a powerful tool for constructing complex molecular architectures. chemrevlett.comchemrevlett.com

Regioselectivity and Stereoselectivity in Reactions of this compound

The outcomes of reactions involving this compound are significantly influenced by the inherent structural features of the molecule.

Influence of the 2,5-Dimethyl Substituents on Reaction Outcomes

The two methyl groups on the furan ring play a critical role in dictating the regioselectivity of reactions. Methyl groups are electron-donating through hyperconjugation, which increases the electron density of the furan ring. Furan itself is an electron-rich heterocycle, and this effect is amplified by the two methyl groups, making the ring highly susceptible to electrophilic attack. numberanalytics.commatanginicollege.ac.in

Electrophilic aromatic substitution on the furan ring preferentially occurs at the α-positions (C2 and C5) because the resulting cationic intermediate (sigma complex) is better stabilized by resonance, with three contributing structures compared to only two for attack at the β-positions (C3 and C4). quora.com The presence of methyl groups at C2 and C5 further activates these positions but also blocks them from substitution. Consequently, any electrophilic attack on the furan ring itself would be directed to the C4 position.

In the context of desulfitative C-H coupling reactions where the furan acts as the C-H component (rather than the sulfonyl chloride source), the 2,5-dimethyl substitution pattern would direct arylation to the C4 position. More relevant to the reactions of the sulfonyl chloride itself, the methyl groups exert steric hindrance around the C3 position, potentially influencing the approach of bulky nucleophiles or catalysts to the sulfonyl chloride group.

Diastereoselective and Enantioselective Transformations

While specific studies on diastereoselective or enantioselective reactions of this compound are not prevalent, the compound can serve as a precursor for chiral molecules through established synthetic strategies.

Diastereoselective Reactions: Diastereoselectivity can be induced by reacting the sulfonyl chloride with a chiral, non-racemic nucleophile, such as a chiral alcohol or amine. The resulting chiral sulfonate ester or sulfonamide can then act as a chiral auxiliary, directing the stereochemical outcome of a subsequent reaction on another part of the molecule. For instance, the furan ring could participate as a diene in a diastereoselective intramolecular Diels-Alder reaction, where the chiral sulfonamide tether influences the facial selectivity of the cycloaddition. scispace.comacs.org

Enantioselective Transformations: The development of catalytic enantioselective reactions involving sulfonyl groups offers a pathway to chiral sulfonyl-containing molecules. For example, peptide-based catalysts have been employed for the kinetic resolution of racemic alcohols via enantioselective sulfonylation with an achiral sulfonyl chloride. nih.gov Such a strategy could theoretically be applied to generate chiral sulfonate esters from this compound. Another modern approach involves the enantioselective radical sulfonylation of alkenes. In this process, a sulfonyl radical, generated from the sulfonyl chloride, adds to an alkene in the presence of a chiral Lewis acid catalyst (e.g., a chiral Ni complex), leading to the formation of α-C chiral sulfones with high enantioselectivity. rsc.org This methodology could be directly applied to this compound to access a range of enantioenriched sulfones.

Reaction Kinetics and Mechanistic Pathways (SN2, SN1, SAN)

While specific kinetic studies on this compound are not extensively available in the reviewed literature, the mechanistic pathways for the solvolysis of analogous heteroaromatic and aromatic sulfonyl chlorides have been thoroughly investigated. These studies provide a strong basis for predicting the behavior of this compound.

For most arenesulfonyl and heteroaromatic sulfonyl chlorides, a bimolecular nucleophilic substitution (SN2) mechanism is the predominantly proposed pathway in solvolytic reactions. nih.govmdpi.com This is in contrast to, for instance, tertiary alkanesulfonyl chlorides which may undergo solvolysis-decomposition reactions. nih.gov A concerted SN2 mechanism is suggested for the solvolysis of sulfonyl chlorides with a variety of aromatic and heteroaromatic groups. nih.gov

SN1 Mechanism: An SN1 mechanism, which involves the formation of a sulfonyl cation intermediate, is generally not favored for sulfonyl chlorides. mdpi.com There is currently no convincing evidence for SN1 reactions in the solvolysis of a wide range of sulfonyl chlorides. mdpi.com The instability of the resulting sulfonyl cation makes this pathway energetically unfavorable.

SAN (Addition-Nucleophilic Substitution) Mechanism: While not explicitly detailed for this specific compound in the available literature, reactions of sulfonyl chlorides can in some cases proceed through pathways other than direct substitution, such as elimination-addition. However, for solvolysis, the direct substitution pathway is more commonly observed. nih.gov

The following table summarizes the general characteristics of SN1 and SN2 reactions for sulfonyl chlorides:

FeatureSN1 MechanismSN2 Mechanism
Rate Determining Step Formation of sulfonyl cationNucleophilic attack
Molecularity UnimolecularBimolecular
Intermediate Sulfonyl cationNone (transition state)
Stereochemistry Racemization (if chiral)Inversion of configuration
Favored by Highly polar, non-nucleophilic solventsGood nucleophiles, less polar solvents
Likelihood for Sulfonyl Chlorides Generally not observedPredominant pathway

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate reaction mechanisms, transition states, and intermediates that may be difficult to study experimentally. For sulfonyl chlorides and furan derivatives, Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are prominent methods.

DFT calculations are widely used to model the geometries and energies of reactants, transition states, and products. For the reaction of this compound, DFT could be employed to:

Model the SN2 Transition State: By calculating the structure and energy of the transition state for the nucleophilic attack on the sulfur atom, the activation energy barrier for the reaction can be determined. This would allow for a theoretical prediction of the reaction rate.

Investigate the Possibility of Intermediates: DFT calculations can be used to determine the stability of potential intermediates, such as a sulfonyl cation that would be formed in an SN1 reaction. The high energy of such an intermediate would confirm the unlikelihood of an SN1 pathway.

Analyze the Electronic Effects of Substituents: The influence of the 2,5-dimethylfuran (B142691) ring on the reactivity of the sulfonyl chloride group can be quantitatively assessed. DFT can calculate parameters such as atomic charges and frontier molecular orbital energies, providing insight into the electrophilicity of the sulfur atom. Studies on furan derivatives have shown that the furan ring can act as an electron donor. mdpi.com

A hypothetical DFT study on the SN2 reaction of this compound with a nucleophile (Nu-) would likely yield data similar to the following conceptual table:

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters
Reactants (this compound + Nu-)0S-Cl bond length: ~2.05 Å
Transition State+ΔE‡Elongated S-Cl bond, partially formed S-Nu bond
Products (2,5-dimethylfuran-3-sulfonate-Nu + Cl-)-ΔErxnFully formed S-Nu bond

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, proposing that changes in electron density are the key drivers of a chemical reaction. mdpi.com An MEDT analysis of the reaction of this compound would involve:

Analysis of the Electron Localization Function (ELF): The ELF provides a picture of the electron density distribution in the molecule. For this compound, an ELF analysis would show the covalent character of the S-Cl bond and the electronic structure of the furan ring.

Conceptual DFT Reactivity Indices: Indices such as electrophilicity and nucleophilicity can be calculated to predict the reactivity of the molecule. This compound would be characterized as a strong electrophile at the sulfur center.

Bonding Evolution Theory (BET): This analysis examines the changes in the topology of the ELF along the reaction pathway, providing a detailed picture of bond formation and breaking. For an SN2 reaction, BET would visualize the concerted process of the S-Cl bond cleavage and the S-Nu bond formation.

MEDT provides a framework to rationalize the observed reactivity in terms of the intrinsic electronic structure of the molecules involved, moving beyond purely orbital-based explanations. mdpi.com

Derivatization and Advanced Synthetic Applications of 2,5 Dimethylfuran 3 Sulfonyl Chloride

Synthesis of Complex Sulfonamide Derivatives

The reaction of 2,5-dimethylfuran-3-sulfonyl chloride with primary or secondary amines is a cornerstone of its synthetic utility. This nucleophilic substitution reaction, typically conducted in the presence of a base, yields sulfonamides, a class of compounds renowned for their broad spectrum of biological activities. researchgate.net The furan (B31954) ring, derivable from biomass, imparts unique structural and electronic properties to the resulting molecules. acs.orgijabbr.com

A significant application of this compound is in the synthesis of hybrid molecules, where the furan-sulfonamide scaffold is linked to other pharmacologically active moieties. nih.gov This molecular hybridization strategy aims to create novel compounds with enhanced or synergistic biological effects. nih.govresearchgate.net By reacting the sulfonyl chloride with amines that are themselves part of another bioactive structure (e.g., piperidine, pyrrolidine, tetrahydroquinoline), chemists can generate complex molecules for drug discovery programs. mdpi.com These hybrid compounds are often evaluated for a variety of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. nih.govmdpi.com

The synthesis involves the straightforward coupling of the sulfonyl chloride with a suitable amine-containing bioactive fragment. The reaction conditions are generally mild, making this approach suitable for late-stage functionalization of complex molecules. nih.govd-nb.info

Table 1: Examples of Hybrid Sulfonamide Synthesis

Amine Reactant Resulting Hybrid Moiety Potential Biological Relevance
Piperidine 2,5-Dimethylfuran-3-sulfonpiperidide CNS-active agents, enzyme inhibitors
Aniline N-phenyl-2,5-dimethylfuran-3-sulfonamide Antibacterial, antifungal agents
Glycine ethyl ester Ethyl (2,5-dimethylfuran-3-sulfonamido)acetate Enzyme inhibitors, peptide mimics

The formation of sulfonamide bonds is also a key strategy in the construction of macrocycles. While specific examples detailing the use of this compound in macrocyclization are not extensively documented, the fundamental chemistry is well-established. This process would typically involve reacting the sulfonyl chloride with a diamine or a molecule containing both an amine and another reactive group capable of ring closure. The resulting macrocyclic structures incorporating a furan-sulfonamide linkage could be explored for applications such as ionophores, enzyme mimetics, or therapeutic agents with constrained conformations.

Formation of Sulfonate Esters and their Utility in Organic Synthesis

Reacting this compound with alcohols in the presence of a base, such as pyridine or triethylamine, leads to the formation of sulfonate esters. These esters are valuable intermediates in organic synthesis. The sulfonate group is an excellent leaving group, comparable to halides, making these compounds useful substrates in nucleophilic substitution and elimination reactions. The furan-based sulfonate esters can be used in various cross-coupling reactions, further expanding their synthetic utility.

The derivation of the furan core from renewable biomass sources like carbohydrates makes this compound an attractive precursor for creating sustainable chemicals. scispace.com A notable application in this area is the synthesis of bio-based surfactants. acs.orgresearchgate.netnih.gov By esterifying the sulfonyl chloride with a long-chain fatty alcohol (also derivable from biomass), an amphiphilic molecule is created. This molecule possesses a polar (sulfonate) head group and a nonpolar (alkyl chain) tail, which are the characteristic features of a surfactant. researchgate.net

These furan-based surfactants, known as oleo-furan sulfonates, are being investigated as green alternatives to traditional petroleum-based surfactants like linear alkylbenzene sulfonates (LAS). umn.edunih.gov They have shown promise for applications in detergents, emulsifiers, and personal care products, exhibiting good performance, particularly in hard water conditions. researchgate.netumn.edu

Table 2: Structure of a Bio-based Furan Sulfonate Surfactant

Component Structure Function
Hydrophilic Head 2,5-Dimethylfuran-3-sulfonate Water-soluble polar group
Linker Ester (-O-) Connects head and tail

Integration into Multi-Step Organic Syntheses

In complex, multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. The sulfonyl chloride can be used to protect primary and secondary amines by converting them into sulfonamides. chem-station.com

The 2,5-dimethylfuran-3-sulfonyl group can serve as such a protecting group. The resulting sulfonamide is generally very stable to a wide range of reaction conditions, including acidic and basic environments, and many oxidizing and reducing agents. chem-station.comnih.gov This stability makes it a robust protector for amine functionalities. While the cleavage of sulfonamides to regenerate the free amine can be challenging, specific methods, such as reduction with dissolving metals or the use of specialized reagents, can be employed when the protecting group is no longer needed. chem-station.com The choice of a sulfonamide as a protecting group is often made when a highly stable, non-participating group is required during challenging synthetic transformations. wikipedia.orgnih.gov

As a Leaving Group Activator

The transformation of a hydroxyl group into a sulfonate ester is a common strategy in organic synthesis to convert a poor leaving group (hydroxide) into a highly effective one. The sulfonyl chloride group of this compound serves as a potent activating agent for this purpose. When reacted with an alcohol, it forms a 2,5-dimethylfuran-3-sulfonate ester. The efficacy of the resulting sulfonate as a nucleofuge is attributed to the ability of the sulfonate group to stabilize the negative charge that develops during the transition state of a nucleophilic substitution reaction. This charge stabilization is achieved through resonance delocalization across the sulfonyl group.

The reactivity of sulfonate esters in nucleophilic substitution reactions is influenced by both electronic and steric factors. While electron-withdrawing groups on the sulfonyl moiety generally enhance the leaving group ability, the steric environment around the sulfur atom can also play a crucial role. In some cases, bulky ortho-alkyl groups on arenesulfonyl chlorides have been observed to counterintuitively accelerate substitution reactions, a phenomenon attributed to the relief of steric strain in the transition state. nih.gov While specific kinetic data for 2,5-dimethylfuran-3-sulfonate is not extensively documented, its structural features suggest it is a competent leaving group, comparable to other arylsulfonates widely used in synthesis. mdpi.com

The activation of alcohols by this compound facilitates a variety of subsequent transformations, including S(_N)2 reactions, to introduce a wide range of nucleophiles. This makes it a valuable tool for the derivatization of complex molecules where the conversion of an alcohol to other functional groups is required.

Diels-Alder Reactions Involving Furan-Based Dienes Derived from this compound

The furan ring can act as a diene in [4+2] cycloaddition reactions, a powerful method for the construction of six-membered rings and bridged bicyclic systems. The reactivity of the furan diene is, however, sensitive to the electronic nature of its substituents. Electron-donating groups enhance the reactivity, while electron-withdrawing groups, such as the sulfonyl group in derivatives of this compound, generally decrease the furan's reactivity in normal electron-demand Diels-Alder reactions. rsc.orgnih.gov This is due to the lowering of the Highest Occupied Molecular Orbital (HOMO) energy of the diene, which weakens its interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. rsc.org Despite this, the presence of the sulfonyl group can be exploited in inverse-electron-demand Diels-Alder reactions or the reaction can be promoted through catalysis.

Organocatalytic and Metal-Catalyzed Cycloadditions

To overcome the reduced reactivity of electron-deficient furans in Diels-Alder reactions, various catalytic methods have been developed. Organocatalysis, for instance, can activate the dienophile, lowering its LUMO energy and thereby accelerating the cycloaddition with an electron-poor diene. Chiral amine catalysts have been successfully employed in enantioselective Diels-Alder reactions of α,β-unsaturated aldehydes, providing a pathway to chiral cycloadducts. princeton.edunih.gov

Metal catalysis offers another avenue to promote these cycloadditions. Lewis acids can coordinate to the dienophile, making it more electrophilic and reactive towards the furan diene. A range of metal catalysts, including those based on copper, gold, and palladium, have been utilized in the synthesis of substituted furans through various cyclization and cycloaddition pathways. hud.ac.uk For furan-based dienes derived from this compound, such catalytic approaches would be essential to achieve efficient [4+2] cycloadditions, particularly with less reactive dienophiles.

The table below summarizes the effect of substituents on the reactivity of furans in Diels-Alder reactions and the catalytic strategies employed.

Furan DerivativeSubstituent EffectCatalytic StrategyReference
2-MethylfuranElectron-donating, enhances reactivityLewis acid catalysis may be used mdpi.com
Furfural (B47365)Electron-withdrawing, reduces reactivityIn-situ hydration of aldehyde can improve reactivity nih.gov
3-BorylfuranElectron-withdrawing, variable reactivityCan react efficiently with certain dienophiles nih.gov
3-Sulfonylfuran DerivativeElectron-withdrawing, reduces reactivityOrganocatalysis or metal catalysis is likely required rsc.org

Synthesis of Bridged Polycyclic Systems

The Diels-Alder reaction of furans is a key strategy for the synthesis of 7-oxanorbornenes, which are versatile bridged polycyclic intermediates. These structures can be further elaborated to produce a variety of complex molecular architectures. The stereoselectivity of the cycloaddition (endo vs. exo) is an important consideration in these syntheses. For furan, the endo selectivity is often less pronounced compared to more reactive dienes like cyclopentadiene. rsc.org

The electron-withdrawing nature of the sulfonyl group in derivatives of this compound would influence the stereochemical outcome of the Diels-Alder reaction. While experimental data for this specific diene is limited, studies on other substituted furans can provide insights. researchgate.net The synthesis of bridged polycyclic systems from these derivatives would likely require forcing conditions or catalysis, but would provide access to unique and complex scaffolds. Polycyclizations of functionalized precursors, sometimes bio-inspired, represent a powerful strategy for constructing bridged systems in a stereoselective manner. nih.gov

Preparation of Functionalized Furan and Tetrahydrofuran Derivatives

Synthesis of 2,5-Diaryl Furans

2,5-Diaryl furans are an important class of compounds with applications in medicinal chemistry and materials science. nih.gov While the Paal-Knorr synthesis is a classic method for their preparation, it requires access to 1,4-dicarbonyl precursors which can be challenging to synthesize, especially for unsymmetrical products. acs.org Modern methods often rely on transition-metal-catalyzed cross-coupling reactions.

This compound can serve as a precursor to 3-substituted-2,5-diaryl furans. The sulfonyl chloride group can be transformed into other functionalities that are amenable to cross-coupling reactions. For instance, it is conceivable that the sulfonyl chloride could be converted to a sulfonate, which could then potentially undergo a Suzuki-Miyaura coupling reaction. More directly, aryl sulfonyl chlorides have been shown to participate in palladium-catalyzed Suzuki-Miyaura cross-couplings with boronic acids to form biaryl compounds. researchgate.net This desulfonative cross-coupling provides a route to introduce an aryl group at the 3-position of the furan ring. The methyl groups at the 2- and 5-positions could then be functionalized, for example through benzylic bromination followed by subsequent reactions, to introduce the aryl groups at these positions.

Alternatively, a strategy could involve a Suzuki-Miyaura coupling to introduce an aryl group at the 3-position, followed by a separate synthesis of the 2,5-diaryl furan core, potentially through a metal-free pathway involving the oxidation and dehydration of 1,3-dienes. acs.orgchemrxiv.org

The table below outlines some modern synthetic routes to substituted furans.

Reaction TypeDescriptionKey FeaturesReference(s)
Suzuki-Miyaura CouplingPd-catalyzed cross-coupling of sulfonyl chlorides with boronic acids.Allows for C-C bond formation at the sulfonylated position. researchgate.netnih.govchemrevlett.com
Oxidation-Dehydration of 1,3-DienesA transition-metal-free approach to 2,5-diaryl furans.Involves the formation of an endoperoxide intermediate. nih.govacs.orgchemrxiv.org
Metalloradical CyclizationCobalt-catalyzed reaction of alkynes with α-diazocarbonyls.Provides access to polysubstituted furans with high regioselectivity. nih.gov
Michael-Heck ReactionSequential phosphine-palladium catalysis with allylic alcohols and alkynes.A versatile method for the synthesis of polyalkyl furans. nih.gov

Functionalized Tetrahydrofuran Derivatives via Cascade Reactions

Functionalized tetrahydrofurans are prevalent structural motifs in many natural products and pharmaceuticals. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to these molecules from furan precursors. researchgate.net

A common strategy involves a three-step cascade process starting from a 2,5-disubstituted furan such as 2,5-dimethylfuran (B142691). This sequence typically consists of a ring-opening, followed by an aldol condensation, and finally a hydrogenation-cyclization step, often catalyzed by a combination of acid, base, and metal catalysts. researchgate.net Derivatives of this compound could be subjected to similar cascade reactions. The sulfonyl group, being relatively robust, would likely be retained during the cascade, leading to the formation of a functionalized tetrahydrofuran bearing a sulfonyl or sulfonamide group at the 3-position.

Another powerful cascade approach involves a Prins cyclization followed by a Friedel-Crafts cyclization, which has been used to synthesize polycyclic tetrahydrofurans. nih.gov Such a strategy could potentially be adapted for derivatives of this compound, leading to complex, fused-ring systems containing the tetrahydrofuran moiety. The development of one-pot ring-closure and ring-opening sequences also provides a practical route to highly substituted furan and dihydrofuran frameworks. rsc.org

Construction of Novel Furan-Steroid Hybrid Molecules

The strategic fusion of furan moieties with steroidal frameworks has emerged as a compelling avenue in medicinal chemistry, aiming to synergize the distinct pharmacological profiles of both scaffolds. This compound serves as a versatile reagent for this purpose, enabling the covalent linkage of the 2,5-dimethylfuran core to various positions on the steroid nucleus, typically through the formation of sulfonate esters with the steroid's hydroxyl groups. This derivatization can significantly alter the parent steroid's lipophilicity, receptor-binding affinity, and metabolic stability.

The synthesis of these hybrid molecules is generally achieved by reacting this compound with a steroidal alcohol in the presence of a suitable base, such as pyridine or triethylamine. The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the steroidal sulfonate ester. The reaction conditions are typically mild, preserving the integrity of both the furan and the complex steroidal structure.

Detailed research findings have demonstrated the feasibility of utilizing various sulfonyl chlorides for the derivatization of steroidal estrogens at their C-3 hydroxyl groups, enhancing their analytical detection and potentially modifying their biological activity. nih.gov While direct examples with this compound are not extensively documented in readily available literature, the established reactivity of sulfonyl chlorides with steroidal hydroxyl groups provides a strong basis for its application in this context. google.comgoogle.com For instance, methanesulfonyl chloride and p-toluenesulfonyl chloride are commonly used to activate or modify hydroxyl groups in steroids. google.comgoogle.comnih.gov

The following table illustrates the potential furan-steroid hybrid molecules that can be synthesized from the reaction of this compound with various representative steroids.

Steroid ReactantPosition of Hydroxyl Group(s)Potential Furan-Steroid Hybrid Product
EstradiolC3, C173-O-(2,5-dimethylfuran-3-sulfonyl)estradiol, 17-O-(2,5-dimethylfuran-3-sulfonyl)estradiol, or 3,17-di-O-(2,5-dimethylfuran-3-sulfonyl)estradiol
TestosteroneC1717-O-(2,5-dimethylfuran-3-sulfonyl)testosterone
CholesterolC33-O-(2,5-dimethylfuran-3-sulfonyl)cholesterol
Progesterone-No reaction (lacks hydroxyl groups)

The resulting furan-steroid hybrids are amenable to further chemical modifications, offering a platform for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity.

Applications in the Synthesis of Heterocyclic Scaffolds Beyond Sulfonamides

The utility of this compound extends beyond the synthesis of sulfonamides and sulfonate esters, serving as a valuable precursor for the construction of various heterocyclic scaffolds. Its electrophilic sulfur atom and the adjacent furan ring provide a unique chemical environment for cyclization reactions with appropriate binucleophilic reagents.

One notable application is in the synthesis of 1,3,4-thiadiazole derivatives. The reaction of this compound with acylhydrazines or thiosemicarbazides, followed by cyclodehydration, can yield 2,5-disubstituted-1,3,4-thiadiazoles bearing the 2,5-dimethylfuran moiety. researchgate.netorganic-chemistry.orgnih.govnih.gov These compounds are of significant interest due to their broad spectrum of biological activities. The general synthetic approach involves the initial formation of an N-acylsulfonohydrazide intermediate, which then undergoes acid-catalyzed cyclization to afford the thiadiazole ring.

Another important application lies in the synthesis of substituted pyrazoles . Pyrazoles are a well-known class of heterocyclic compounds with diverse pharmacological properties. The reaction of this compound with sulfonyl hydrazides and a suitable coupling partner, such as a β-ketonitrile, can lead to the formation of highly substituted pyrazoles. nih.govchim.itorganic-chemistry.orgyoutube.com This transformation often proceeds through the in-situ generation of a reactive intermediate that undergoes a [3+2] cycloaddition reaction.

The versatility of this compound in these synthetic applications is highlighted in the following table, which outlines potential heterocyclic products from its reaction with various precursors.

PrecursorHeterocyclic ScaffoldPotential Product
Benzoylhydrazine1,3,4-Thiadiazole2-(2,5-Dimethylfuran-3-yl)-5-phenyl-1,3,4-thiadiazole
Thiosemicarbazide1,3,4-Thiadiazole2-Amino-5-(2,5-dimethylfuran-3-yl)-1,3,4-thiadiazole
Phenylhydrazine and a 1,3-dicarbonyl compoundPyrazole1-Phenyl-3-(2,5-dimethylfuran-3-yl)-5-substituted-pyrazole
Hydrazine hydrate and a 1,3-dicarbonyl compoundPyrazole3-(2,5-Dimethylfuran-3-yl)-5-substituted-pyrazole

These examples underscore the potential of this compound as a building block for the synthesis of a diverse range of heterocyclic compounds with potential applications in drug discovery and materials science.

Spectroscopic Characterization and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D NMR experiments, a complete structural assignment of 2,5-dimethylfuran-3-sulfonamide (B1442123) derivatives can be achieved.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. In a typical derivative, such as an N-substituted 2,5-dimethylfuran-3-sulfonamide, the spectrum displays several characteristic signals.

The parent 2,5-dimethylfuran (B142691) molecule shows signals for the two methyl groups (at C2 and C5) and the two equivalent furan (B31954) protons (at C3 and C4). chemicalbook.comnih.gov Upon substitution at the 3-position with an electron-withdrawing sulfonyl group, these signals undergo predictable shifts. The sole remaining proton on the furan ring, H4, is significantly deshielded and appears as a sharp singlet further downfield. The two methyl groups at the C2 and C5 positions, while chemically distinct, often exhibit nearly identical chemical shifts, appearing as sharp singlets. For secondary sulfonamides (R-SO₂NH-R'), the proton on the nitrogen atom (N-H) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. Protons associated with the substituent on the sulfonamide nitrogen will appear in their respective characteristic regions of the spectrum.

Table 1: Typical ¹H NMR Chemical Shifts for a Hypothetical N-Aryl-2,5-dimethylfuran-3-sulfonamide Derivative

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityNotes
Furan H46.5 - 7.0Singlet (s)Deshielded by the adjacent SO₂ group.
Furan C5-CH₃2.4 - 2.6Singlet (s)
Furan C2-CH₃2.2 - 2.4Singlet (s)
N-H7.5 - 10.0Broad Singlet (br s)Chemical shift is variable; may exchange with D₂O.
Aryl Protons7.0 - 8.0Multiplet (m)Dependent on the substitution pattern of the aryl group.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment.

In derivatives of 2,5-dimethylfuran-3-sulfonyl chloride, the carbon atoms of the furan ring are particularly informative. The C3 carbon, directly attached to the electron-withdrawing sulfonyl group, is the most downfield of the furan carbons. The quaternary, oxygen-bound C2 and C5 carbons appear next, followed by the protonated C4 carbon. The signals for the two methyl carbons appear in the upfield aliphatic region of the spectrum. The chemical shifts of the carbons in the N-substituent provide further structural confirmation. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shifts for a Hypothetical N-Aryl-2,5-dimethylfuran-3-sulfonamide Derivative

Carbon AssignmentTypical Chemical Shift (δ, ppm)Notes
Furan C2150 - 155Quaternary carbon attached to oxygen and methyl group.
Furan C5145 - 150Quaternary carbon attached to oxygen and methyl group.
Furan C3135 - 140Quaternary carbon attached to the sulfonyl group; significantly deshielded.
Furan C4115 - 120Protonated furan carbon.
Furan C5-CH₃13 - 15
Furan C2-CH₃11 - 13
Aryl Carbons110 - 145Dependent on the substitution pattern of the aryl group.

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the signals for C4-H4 and the two CH₃ groups by linking the signals from the ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. While the furan proton H4 would appear as an isolated singlet with no COSY correlations within the furan ring system, this technique is invaluable for determining the connectivity of protons within the N-substituent group. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. For derivatives of this compound, the IR spectrum is dominated by absorptions from the sulfonyl group and the furan ring.

The most diagnostic peaks are the strong, sharp absorption bands corresponding to the sulfonyl (SO₂) group. The asymmetric stretching vibration (νas SO₂) typically appears in the range of 1370–1330 cm⁻¹, while the symmetric stretching vibration (νs SO₂) is found in the 1180–1160 cm⁻¹ region. researchgate.net For secondary sulfonamides, a characteristic N-H stretching band is observed in the region of 3300–3200 cm⁻¹. Vibrations associated with the furan ring, including C=C and C-O stretching, are also present. nist.govudayton.edu

Table 3: Characteristic IR Absorption Frequencies for 2,5-dimethylfuran-3-sulfonamide Derivatives

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Intensity
Sulfonamide N-HStretch3300 - 3200Medium
Furan C-HStretch~3100Medium-Weak
Alkyl C-HStretch2900 - 3000Medium
Furan C=CStretch1550 - 1650Medium
Sulfonyl S=OAsymmetric Stretch1370 - 1330Strong
Sulfonyl S=OSymmetric Stretch1180 - 1160Strong
Furan C-OStretch1000 - 1100Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns.

Under electron ionization (EI) or electrospray ionization (ESI), derivatives of this compound will produce a molecular ion (M⁺•) or a pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), respectively, which confirms the molecular weight of the compound.

The fragmentation of these molecules is predictable and highly informative. A common and diagnostic fragmentation pathway for sulfonamides is the cleavage of the sulfur-nitrogen (S-N) bond. nih.govresearchgate.net This leads to the formation of a stable 2,5-dimethylfuran-3-sulfonyl cation. Subsequent loss of sulfur dioxide (SO₂, 64 Da) from this fragment is also a characteristic process, resulting in a 2,5-dimethylfuranyl cation. Fragmentation of the furan ring itself, similar to that observed for 2,5-dimethylfuran, can also occur. nih.govnist.gov

Table 4: Common Mass Spectral Fragments for a Hypothetical N-Aryl-2,5-dimethylfuran-3-sulfonamide

Fragment IonDescription
[M]⁺• or [M+H]⁺Molecular ion or pseudomolecular ion.
[C₆H₇O₃S]⁺Arises from cleavage of the S-N bond (m/z 175).
[C₆H₇O]⁺Arises from loss of SO₂ from the sulfonyl cation (m/z 95).
[R-NH]⁺• or [R-NH₂]⁺Fragment corresponding to the amine substituent.
[C₃H₃O]⁺Fragment from furan ring cleavage (m/z 55).
[CH₃CO]⁺Acylium ion, a common small fragment (m/z 43).

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecular ion and its key fragments. rsc.org For example, HRMS can distinguish between two ions that have the same nominal mass but different elemental formulas. This technique provides definitive confirmation of the chemical formula of a newly synthesized derivative of this compound, serving as a crucial component of its complete structural characterization.

Other Spectroscopic and Analytical Techniques

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules. For derivatives of this compound, this technique probes the π-electron system of the furan ring and any conjugated systems formed upon derivatization, typically with aromatic or heteroaromatic amines to form sulfonamides. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π*).

Theoretical and experimental studies on furan and its simple derivatives show a primary absorption band in the UV region, which is attributed to π→π* transitions within the heterocyclic ring. globalresearchonline.net For more complex furan-based sulfonamide derivatives, the spectra become more intricate. For instance, a study on {(4-nitrophenyl)sulfonyl}tryptophan, which contains a sulfonamide linkage, identified absorption bands at 245 nm and 290 nm as π→π* transitions, while absorptions at longer wavelengths (385, 420, and 575 nm) were assigned to n→π* transitions associated with the sulfonamide group. nih.gov

In another example, the analysis of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, a molecule incorporating both furan and sulfonamide moieties, revealed intense electronic transitions at 315.99 nm and 324.13 nm, which were characterized as π→π* excitations. researchgate.net The position and intensity (molar absorptivity, ε) of these absorption maxima (λmax) are sensitive to the specific substituents on the furan ring and the nature of the group attached to the sulfonyl moiety, as well as the solvent used for analysis.

Below is a table of representative UV-Vis absorption data for compounds containing furan and sulfonamide functional groups.

Compound StructureCompound Nameλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Transition TypeSolventReference
FuranFuran21015,850π→πNot Specified vscht.cz
Furosemide4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid324.13Not Reportedπ→πNot Reported researchgate.net
DNSPA{(4-nitrophenyl)sulfonyl}tryptophan290Not Reportedπ→πMethanol nih.gov
DNSPA{(4-nitrophenyl)sulfonyl}tryptophan385Not Reportedn→πMethanol nih.gov

Elemental Analysis for Purity Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For derivatives of this compound, this analysis provides an empirical formula that can be compared against the theoretical composition calculated from the proposed molecular formula. A close agreement between the experimentally found values and the calculated percentages (typically within ±0.4%) serves as a crucial confirmation of the compound's purity and elemental integrity.

This technique is particularly important after the final purification step (e.g., recrystallization or chromatography) to ensure that no solvent molecules or residual impurities are present in the final product. For example, in the synthesis of a novel furan-based sulfonamide, elemental analysis confirmed the successful incorporation of the various structural components. The data for a series of metal complexes of 4-((furan-2-ylmethylene)amino)benzene sulfonamide demonstrated the successful coordination of the ligand to the metal centers, with found values aligning closely with the calculated percentages for the proposed complex structures.

The following table presents representative elemental analysis data for furan-containing sulfonamide derivatives.

Compound NameMolecular FormulaCalculated (%)Found (%)Reference
4-((Furan-2-ylmethylene)amino)benzene sulfonamideC₁₁H₁₀N₂O₃SC: 52.79C: 51.54 researchgate.net
H: 4.03H: 3.88
N: 11.19N: 10.52
S: 12.81S: Not Reported
4-cyano-N-{[5-(4-cyanophenyl)furan-2-yl]methyl}-N-(4-cyanophenyl)benzenesulfonamideC₂₅H₁₇N₃O₅S₂C: 59.63C: 60.00 nih.gov
H: 3.40H: 3.27
N: 8.34N: 8.56
S: 12.74S: 13.03

Chromatographic Techniques (HPLC, GC-MS) for Purity and Quantitative Analysis

Chromatographic methods are essential for both assessing the purity of synthesized this compound derivatives and for their quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally sensitive sulfonamide derivatives. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For furan sulfonamides, reversed-phase HPLC is typical, using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, often a gradient mixture of water (with additives like acetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the analyte absorbs strongly. The retention time (Rt) is characteristic of a specific compound under defined conditions, and the peak area is proportional to its concentration, allowing for purity assessment and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many sulfonamide derivatives may require derivatization to increase their volatility, the parent 2,5-dimethylfuran and related, less polar furan derivatives are readily analyzed by GC-MS. researchgate.netpharmahealthsciences.net In this method, the sample is vaporized and separated in a capillary column (e.g., HP-5MS) based on its boiling point and interaction with the stationary phase. researchgate.netmdpi.com The separated components then enter a mass spectrometer, which provides mass information for identification. The combination of retention time from the GC and the mass spectrum from the MS offers a very high degree of certainty in compound identification and purity analysis.

The tables below summarize typical conditions for HPLC and GC-MS analysis of related furan and sulfonamide compounds.

Representative HPLC Conditions
ParameterCondition 1 (Sulfonamides)Condition 2 (Furan Derivatives)
Column ZORBAX Eclipse XDB-C8Zorbax Eclipse XBD-C8 (4.6 × 150 mm, 5 μm)
Mobile Phase Gradient of Acetonitrile/Methanol/0.1% Acetic AcidGradient of 0.1% Acetic Acid in Water (A) and Methanol (B)
Flow Rate Not Specified0.5 mL/min
Detector Not SpecifiedDiode Array Detector (DAD)
Reference globalresearchonline.net nih.gov
Representative GC-MS Conditions
ParameterCondition 1 (Furan Derivatives)Condition 2 (Furan Derivatives)
Column HP-5MS (30 m × 0.25 mm, 0.25 μm)HP-5MS capillary column
Carrier Gas Helium (1 mL/min)Not Specified
Injector Temp. 280 °CNot Specified
Oven Program 32°C (4 min), then 20°C/min to 200°C (3 min)Not Specified
MS Ionization Electron Impact (EI), 70 eVElectron Impact (EI), 70 eV
Reference researchgate.net mdpi.com

Theoretical and Computational Studies on 2,5 Dimethylfuran 3 Sulfonyl Chloride and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods could provide significant insights into the structure, stability, and reactivity of 2,5-dimethylfuran-3-sulfonyl chloride.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, which locates the minimum energy conformation on the potential energy surface. For a molecule like this compound, which has a rotatable bond between the furan (B31954) ring and the sulfonyl chloride group, conformational analysis would be performed. This would involve systematically rotating this bond to identify all possible stable conformers and their relative energies. The results would typically be presented in a table detailing bond lengths, bond angles, and dihedral angles for the most stable conformer.

Hypothetical Data Table for Optimized Geometry

Parameter Value
Bond Lengths (Å)
C-S Data not available
S-Cl Data not available
S=O Data not available
**Bond Angles (°) **
C-S-Cl Data not available
O=S=O Data not available
Dihedral Angles (°)

Electronic Structure Analysis (e.g., HOMO-LUMO energies, molecular electrostatic potential)

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the molecule's surface. This map would highlight electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering predictions about where the molecule is likely to interact with other chemical species.

Hypothetical Data Table for Electronic Properties

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Reactivity Descriptors (e.g., Fukui functions, Parr functions)

To quantify the reactivity of different atomic sites within this compound, reactivity descriptors derived from conceptual Density Functional Theory (DFT) would be calculated. Fukui functions would be used to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. Parr functions could further refine these predictions. These descriptors are invaluable for understanding and predicting the regioselectivity of chemical reactions involving the title compound.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations focus on a single molecule, molecular dynamics (MD) simulations can model the behavior of a system containing many molecules over time. An MD simulation of this compound, either in a pure state or in a solvent, would provide insights into its intermolecular interactions. This would involve analyzing radial distribution functions to understand how the molecules pack together and calculating properties like the heat of vaporization or diffusion coefficients. Such simulations are crucial for understanding the bulk properties of the compound.

Cheminformatics and QSAR/QSPR Modeling of Derivatives

Cheminformatics tools could be employed to analyze a library of derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models could be developed to correlate the structural features of these derivatives with their biological activity or physical properties. This would involve calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) and using statistical methods to build predictive models. These models would be valuable for designing new derivatives with enhanced or specific desired properties.

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The advancement of synthetic methodologies for 2,5-dimethylfuran-3-sulfonyl chloride is pivotal, with a strong emphasis on aligning with green chemistry principles. Traditional synthesis of aryl sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid or multi-step processes with significant environmental footprints. nih.govthieme-connect.com Future research will likely pivot towards more sustainable and efficient alternatives.

A primary avenue of exploration involves the direct, regioselective chlorosulfonylation of 2,5-dimethylfuran (B142691). Given that 2,5-dimethylfuran can be sustainably produced from carbohydrates, establishing a green pathway to its sulfonyl chloride derivative would create a valuable route from biomass to complex functional molecules. scispace.comrsc.org Research could focus on replacing hazardous reagents with greener alternatives. For instance, protocols using oxone and a chloride source in water have proven effective for synthesizing various sulfonyl chlorides and could be adapted for this specific furan (B31954) derivative. rsc.org Another promising approach is the photocatalytic synthesis from corresponding diazonium salts, which operates under mild, visible-light conditions, offering a sustainable alternative to classical methods. nih.gov

Table 1: Comparison of Hypothetical Synthetic Routes
ParameterTraditional Route (e.g., Chlorosulfonic Acid)Proposed Sustainable Route (e.g., Aqueous Oxyhalogenation)
Starting Material2,5-Dimethylfuran2,5-Dimethylfuran derivative (e.g., thiol) or direct use of DMF
Key ReagentsChlorosulfonic Acid (highly corrosive) nih.govOxone, KCl (milder, less hazardous) rsc.org
SolventOften chlorinated organic solventsWater rsc.org
ByproductsAcidic wasteBenign salts
Safety ConcernsHighly exothermic, corrosive reagentsImproved safety profile

Development of New Catalytic Systems for Selective Transformations

Catalysis is central to both the synthesis and subsequent reactions of this compound. Future research will likely concentrate on two main areas: catalytic synthesis of the compound and catalytic transformations using the compound as a substrate.

For its synthesis, the key challenge is achieving regioselectivity—the specific placement of the sulfonyl chloride group at the 3-position of the furan ring. The development of heterogeneous catalysts, such as zeolites or functionalized solid acids, could enable the selective sulfonation of 2,5-dimethylfuran, offering advantages in catalyst recyclability and process simplification. scispace.com Palladium-catalyzed methods, which have been developed for preparing aryl sulfonyl chlorides from boronic acids, could also be explored for furan-based substrates, providing a mild and functional-group-tolerant route. nih.gov

Once synthesized, this compound becomes a versatile substrate for further catalytic reactions. The sulfonyl chloride moiety is a powerful electrophile. Innovations in copper- or palladium-catalyzed cross-coupling reactions could enable the use of this compound to synthesize complex sulfones and other derivatives, which are important in materials science and medicinal chemistry. acs.org

Table 2: Potential Catalytic Systems and Their Applications
Catalyst TypeTarget TransformationPotential Advantages
Solid Acid Catalysts (e.g., Zeolites)Regioselective sulfonation of 2,5-dimethylfuranHigh selectivity, catalyst reusability, process simplification.
Palladium ComplexesCross-coupling of furan boronic acids with a sulfur source nih.govMild reaction conditions, broad functional group tolerance.
Copper CatalystsArylsulfonylation of C-H bonds using the sulfonyl chloride acs.orgDirect functionalization, atom economy.
PhotocatalystsSynthesis from diazonium salts nih.govUse of visible light, mild conditions, sustainability.

Expansion of Derivatization Strategies for Diverse Chemical Libraries

The sulfonyl chloride functional group is an exceptionally versatile handle for chemical derivatization, making this compound an ideal scaffold for building diverse chemical libraries. nih.govmagtech.com.cn The sulfonamide linkage, in particular, is a cornerstone of medicinal chemistry, found in a vast number of therapeutic agents. nih.govsigmaaldrich.com

Future work will focus on systematically reacting this compound with a wide array of nucleophiles. High-throughput synthesis campaigns could be designed to react the sulfonyl chloride with libraries of amines, anilines, and heterocycles to generate extensive collections of novel furan-containing sulfonamides. thieme-connect.comsigmaaldrich.com Similarly, reactions with phenols, alcohols, and thiols would yield corresponding sulfonate and thiosulfonate esters. These libraries can then be screened for biological activity, leading to the discovery of new drug candidates, or evaluated for unique material properties. The development of one-pot procedures, where the sulfonyl chloride is generated and immediately reacted with an amine, could streamline the synthesis of these libraries. princeton.edu

Table 3: Derivatization Strategies and Potential Applications
Nucleophile ClassResulting DerivativePotential Application Area
Primary/Secondary AminesSulfonamidesMedicinal Chemistry (e.g., antibiotics, antivirals) nih.gov
Alcohols/PhenolsSulfonate EstersAgrochemicals, Organic Synthesis Intermediates nih.gov
ThiolsThiosulfonatesAntimicrobial agents, covalent probes
Organometallic ReagentsSulfonesPolymer science, materials chemistry

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to accelerate research and development related to this compound, from optimizing its synthesis to predicting its reactivity. rsc.org Density Functional Theory (DFT) and machine learning models are becoming indispensable for predicting reaction outcomes and properties. nih.govoptibrium.com

Future research can employ computational models to predict the regioselectivity of the electrophilic sulfonation of 2,5-dimethylfuran, guiding the design of experiments to favor the desired 3-substituted product. rsc.org By calculating parameters such as atomic charges and Fukui functions, researchers can identify the most reactive sites on the furan ring under various catalytic conditions.

Furthermore, DFT calculations can be used to model the reactivity of the this compound molecule itself. dntb.gov.ua By determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), its electrophilicity and stability can be predicted. This information is crucial for anticipating its behavior in reactions with different nucleophiles, helping to prioritize synthetic targets for chemical library generation. Hirshfeld surface analysis can also provide insights into noncovalent interactions, which are critical for crystal engineering and understanding binding motifs in biological systems. fgcu.edunih.gov

Table 4: Application of Computational Modeling
Computational MethodParameter/DescriptorPredicted Property/Outcome
Density Functional Theory (DFT)Transition State EnergiesPrediction of regioselectivity in synthesis rsc.org
DFTHOMO/LUMO EnergiesChemical reactivity and stability dntb.gov.ua
Machine LearningLearned Molecular RepresentationsHigh-throughput prediction of reaction outcomes nih.gov
Hirshfeld Surface AnalysisIntermolecular Contact DistancesCrystal packing and noncovalent interactions nih.gov

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of reactive intermediates like sulfonyl chlorides is often challenging in traditional batch reactors due to issues with heat management, safety, and scalability. rsc.org Continuous flow chemistry and automated synthesis platforms offer elegant solutions to these problems. mdpi.com

Future research should focus on developing a continuous flow process for the synthesis of this compound. Flow reactors provide superior control over reaction parameters such as temperature and residence time, which is crucial for managing highly exothermic chlorosulfonation reactions and improving selectivity. rsc.orgmdpi.com This approach not only enhances safety but can also lead to higher yields and purity. Recent work on the continuous flow synthesis of aryl sulfonyl chlorides from thiols and disulfides provides a strong foundation for this endeavor. nih.gov

Moreover, these flow systems can be integrated with automated platforms for reaction optimization and library synthesis. nih.govrsc.org An automated system could rapidly screen different catalysts, solvents, and conditions to find the optimal process for synthesis. researchgate.net Subsequently, the output stream containing the sulfonyl chloride could be directly merged with streams of various nucleophiles to perform high-throughput derivatization, accelerating the creation of diverse chemical libraries with minimal manual intervention. sigmaaldrich.comresearchgate.net

Table 5: Comparison of Batch vs. Flow Synthesis for Sulfonyl Chlorides
ParameterBatch SynthesisFlow Synthesis
Heat TransferLimited by surface-area-to-volume ratioExcellent, due to high surface-area-to-volume ratio mdpi.com
SafetyRisk of thermal runaway with exothermic reactions rsc.orgInherently safer, small reaction volume rsc.orgmdpi.com
ControlDifficult to precisely control temperature and mixingPrecise control over residence time and temperature nih.gov
ScalabilityOften requires re-optimization for scale-upScalable by running longer or using parallel reactors ("scale-out") mdpi.com
IntegrationDifficult to couple with subsequent stepsEasily integrated into multi-step "telescoped" syntheses rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-dimethylfuran-3-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of 2,5-dimethylfuran followed by chlorination. Key variables include temperature control (0–5°C during sulfonation to avoid side reactions), stoichiometry of chlorinating agents (e.g., PCl₅ or SOCl₂), and inert atmosphere use to prevent hydrolysis. Optimization requires monitoring via TLC or in-situ IR spectroscopy to track intermediate formation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns on the furan ring (e.g., deshielded protons adjacent to sulfonyl groups).
  • IR Spectroscopy : Identify S=O stretching vibrations (~1350–1160 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (M⁺) and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, fume hood) due to its reactivity as a sulfonyl chloride. Hydrolysis generates HCl, necessitating neutralization traps. Store under anhydrous conditions (e.g., molecular sieves) in glass containers to avoid degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual chlorinating agents) or moisture content. Conduct purity assays (HPLC, elemental analysis) and replicate experiments under rigorously controlled conditions (e.g., Karl Fischer titration for water content). Compare results with literature compiled from authoritative sources like NIST or technical data sheets .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 2–12), incubate aliquots at 25°C, and monitor degradation via UV-Vis (λ_max shifts) or HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds. Accelerated aging studies (40–60°C) can model long-term storage .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

  • Methodological Answer : Employ DFT calculations (e.g., Gaussian or ORCA) to map electron density and frontier molecular orbitals (HOMO/LUMO). Compare activation energies for competing pathways (e.g., sulfonamide vs. sulfonate formation). Validate predictions with kinetic studies (e.g., stopped-flow techniques) .

Q. What strategies mitigate byproduct formation during nucleophilic substitutions with this reagent?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (DMF, acetonitrile) to stabilize transition states.
  • Catalysis : Add DMAP to enhance reactivity of less nucleophilic substrates.
  • Workup Optimization : Quench excess reagent with aqueous NaHCO₃, followed by extraction to isolate desired products .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s solubility in organic solvents?

  • Methodological Answer : Re-evaluate solubility using standardized methods (e.g., shake-flask technique with GC/MS quantification). Variables like solvent purity (e.g., peroxide-free ethers) and temperature must be controlled. Cross-check with technical data sheets from manufacturers like BASF for benchmarking .

Ecological and Toxicity Considerations

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer :

  • Acute Toxicity : Use Daphnia magna or Vibrio fischeri bioassays to determine EC₅₀ values.
  • Degradation Studies : Conduct photolysis (UV irradiation) or hydrolysis experiments, analyzing breakdown products via LC-MS. Compare with EPA guidelines for sulfonyl chlorides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.